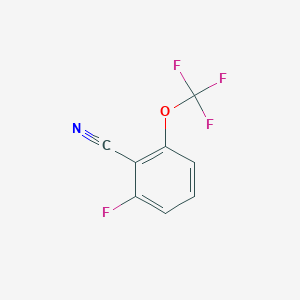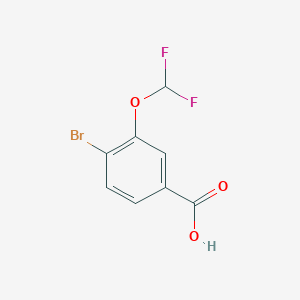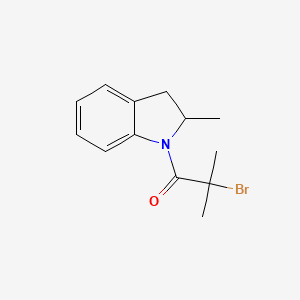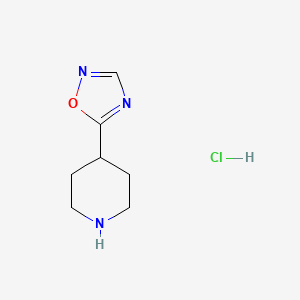
2-氟-6-(三氟甲氧基)苯腈
描述
2-Fluoro-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F4NO It is characterized by the presence of a fluorine atom at the second position and a trifluoromethoxy group at the sixth position on a benzonitrile ring
科学研究应用
2-Fluoro-6-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorine-containing drugs that can interact with biological targets.
Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
准备方法
The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzonitrile typically involves the introduction of the fluorine and trifluoromethoxy groups onto a benzonitrile ring. One common method includes the reaction of 2-fluorobenzonitrile with trifluoromethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
化学反应分析
2-Fluoro-6-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
2-Fluoro-6-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
2-Fluoro-4-(trifluoromethoxy)benzonitrile: The position of the trifluoromethoxy group can influence the compound’s chemical properties and reactivity.
2-Fluoro-6-(trifluoromethyl)benzamide:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in chemical research.
属性
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVPZOCVMDKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)


![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)


![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)



